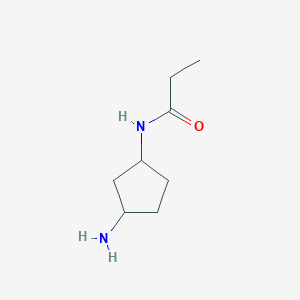

N-(3-Aminocyclopentyl)propanamide

Description

Chemical Identity and Nomenclature of N-(3-Aminocyclopentyl)propanamide

Systematic IUPAC Nomenclature and CAS Registry Number

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(1-aminocyclopentyl)propanamide , reflecting its cyclopentylamine backbone substituted with a propanamide group at the third carbon. The CAS Registry Number, a unique identifier for chemical substances, is 1782503-18-7 . This alphanumeric designation ensures unambiguous identification across regulatory and commercial databases.

The IUPAC name derives from the following structural features:

- Cyclopentyl group : A five-membered carbocyclic ring.

- Amino substituent : Located at the first position of the cyclopentane ring.

- Propanamide chain : A three-carbon amide group attached to the third carbon of the cyclopentane.

Structural Isomerism and Stereochemical Considerations

This compound exhibits structural isomerism due to the spatial arrangement of its functional groups. The cyclopentane ring’s conformation influences isomerism, particularly chair-like and envelope conformers, though the planar nature of the amide group restricts rotational freedom.

Stereoisomerism

The compound contains two stereogenic centers:

- The carbon bearing the amino group on the cyclopentane ring.

- The carbon adjacent to the amide group in the propanamide chain.

These centers generate four potential stereoisomers (2^2 = 4), including enantiomers and diastereomers. The specific stereochemistry of the commercially available form is encoded in its InChIKey (see Section 1.4), which distinguishes between stereoisomers.

| Stereoisomer Type | Description |

|---|---|

| Enantiomers | Non-superposable mirror images with identical physical properties but divergent optical activities. |

| Diastereomers | Stereoisomers not mirror-related, differing in physical and chemical properties. |

Molecular Formula and Weight Analysis

The molecular formula C₈H₁₆N₂O confirms the presence of eight carbon atoms, sixteen hydrogens, two nitrogens, and one oxygen. The molecular weight, calculated using atomic masses from the periodic table, is 156.23 g/mol .

Elemental Composition

| Element | Quantity | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| Carbon | 8 | 8 × 12.01 = 96.08 |

| Hydrogen | 16 | 16 × 1.008 = 16.13 |

| Nitrogen | 2 | 2 × 14.01 = 28.02 |

| Oxygen | 1 | 1 × 16.00 = 16.00 |

| Total | - | 156.23 |

This composition aligns with mass spectrometry data, which reports an exact mass of 156.12626 .

SMILES Notation and InChI Key Representation

The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is C1CCC(C1)(CCC(=O)N)N , representing:

- C1CCC(C1) : Cyclopentane ring.

- (CCC(=O)N) : Propanamide chain attached to the cyclopentane.

- N : Amino group at the first carbon.

The InChIKey , a hashed version of the International Chemical Identifier (InChI), is WRTALBMDEROQPP-UHFFFAOYSA-N . This 27-character key encodes stereochemical and structural details, enabling rapid database searches.

InChIKey Breakdown

| Segment | Description |

|---|---|

| WRTALBMDEROQPP | Main layer: Connectivity and stereochemistry. |

| UHFFFAOYSA | Charge and protonation state. |

| N | Stereochemical descriptor. |

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

N-(3-aminocyclopentyl)propanamide |

InChI |

InChI=1S/C8H16N2O/c1-2-8(11)10-7-4-3-6(9)5-7/h6-7H,2-5,9H2,1H3,(H,10,11) |

InChI Key |

YMXIZTOQNGSJKK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1CCC(C1)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(3-Aminocyclopentyl)propanamide

General Synthetic Strategy

The synthesis of this compound typically involves the formation of an amide bond between the 3-aminocyclopentyl moiety and a propanamide or propanoic acid derivative. This can be achieved by:

- Direct amidation of 3-aminocyclopentyl derivatives with propanoyl chloride or propanoic acid derivatives.

- Coupling reactions using activating agents to facilitate amide bond formation.

- Protection and deprotection strategies for the amino group on the cyclopentyl ring to avoid side reactions.

Specific Synthetic Routes

Amidation via Acyl Chloride

One classical approach involves reacting 3-aminocyclopentane with propanoyl chloride under controlled conditions to form the amide bond. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize generated hydrochloric acid.

| Parameter | Typical Range/Value |

|---|---|

| Solvent | Dichloromethane, THF |

| Temperature | 0°C to room temperature |

| Base | Triethylamine (1.1 eq) |

| Reaction time | 2–6 hours |

| Molar ratio | 1:1.1 (amine:acyl chloride) |

This method yields this compound with moderate to high purity, depending on reaction control and purification steps.

Coupling Using Carbodiimide Reagents

Amide bond formation can also be achieved by coupling 3-aminocyclopentyl derivatives with propanoic acid using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of catalytic amounts of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).

- Mix 3-aminocyclopentylamine and propanoic acid in anhydrous solvent (e.g., dichloromethane).

- Add DCC and NHS at 0°C.

- Stir at room temperature for 12–24 hours.

- Filter off dicyclohexylurea precipitate.

- Purify product by recrystallization or chromatography.

This method offers mild reaction conditions and good yields, minimizing side products.

Protection/Deprotection Strategies

When other functional groups are present or to improve selectivity, the amino group on the cyclopentyl ring may be protected (e.g., as a Boc or Cbz derivative) before amide formation. After coupling, the protecting group is removed under acidic or hydrogenolytic conditions.

For example, N-Cbz-3-aminocyclopentane can be converted to the amide, followed by catalytic hydrogenation to remove the Cbz group, yielding the target compound.

Related Synthetic Insights from Literature

While direct reports on this compound are limited, closely related compounds provide useful synthetic insights:

The synthesis of N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide involves manipulation of cyclopentyl derivatives and amide formation under controlled pH and temperature, highlighting the importance of reaction optimization to maximize yield and purity.

Amide formation via Mitsunobu reaction and catalytic hydrogenolysis has been successfully applied in related aminoalkyl amide syntheses, suggesting alternative routes for complex derivatives.

Propanamide itself can be prepared by condensation of urea with propanoic acid or dehydration of ammonium propionate, providing a foundation for the preparation of amide moieties in target molecules.

Data Table: Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|---|

| Acyl Chloride Amidation | 3-Aminocyclopentane, Propanoyl chloride, base | Simple, direct | Requires acid chloride handling | 60–85 |

| Carbodiimide Coupling (DCC/EDC) | 3-Aminocyclopentane, Propanoic acid, DCC/NHS | Mild conditions, selective | Side product (urea) removal | 70–90 |

| Protection/Deprotection | Boc/Cbz protection, coupling, deprotection | High selectivity, purity | Additional steps | 65–85 |

Research Findings and Optimization Notes

Controlling the molar ratio of reagents and reaction temperature is critical to minimize side reactions such as over-acylation or polymerization.

Use of coupling agents like EDC in aqueous or mixed solvents can enhance environmental compatibility and reduce hazardous waste.

Protection of the amino group is recommended when other reactive functional groups are present or when selectivity is paramount.

Purification by recrystallization or chromatography is essential to obtain analytically pure this compound.

Hydrogenolytic deprotection using palladium catalysts under mild conditions is effective for removing Cbz protecting groups without affecting the amide bond.

Chemical Reactions Analysis

Types of Reactions: N-(3-Aminocyclopentyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting the amine to halides.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: N-(3-Aminocyclopentyl)propanamide is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various chemical processes and product formulations .

Mechanism of Action

The mechanism of action of N-(3-Aminocyclopentyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares N-(3-Aminocyclopentyl)propanamide with selected propanamide derivatives, highlighting molecular formulas, weights, and substituent effects:

*Hypothetical data inferred from analogs.

Key Observations :

- Cyclopentyl vs. Aromatic Substituents: The cyclopentyl group in this compound introduces steric hindrance and reduced aromaticity compared to phenyl-substituted analogs (e.g., N-(3-cyanophenyl)-3-cyclopentylpropanamide) . This may enhance solubility in non-polar solvents but reduce π-π stacking interactions.

- Amino Group Positioning: The primary amine at the 3-position of the cyclopentane ring distinguishes it from compounds like N-(3-aminophenyl)propanamide, where the amine is part of an aromatic system .

Physicochemical and Pharmacokinetic Profiles

- Solubility and Lipophilicity: The amino group in this compound may improve water solubility compared to hydrophobic analogs like N-(3-cyanophenyl)-3-cyclopentylpropanamide .

Biological Activity

N-(3-Aminocyclopentyl)propanamide, also known as 3-(3-aminocyclopentyl)propanoic acid hydrochloride, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopentane ring structure, which contributes to its distinct chemical properties. The molecular formula is , with a molecular weight of approximately 173.21 g/mol. The compound typically appears as a white solid and is soluble in water, making it suitable for various pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly glutamate receptors. Research indicates that this compound may modulate synaptic plasticity and exhibit neuroprotective effects, which are crucial for potential therapeutic applications in neurodegenerative diseases .

Key Mechanisms:

- Receptor Modulation: The compound acts as an agonist or antagonist for specific receptors, influencing downstream signaling pathways.

- Neurotransmitter Interaction: It may interact with glutamate receptors, affecting neuronal signaling and contributing to various physiological processes.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Neuroprotective Effects: Studies suggest that the compound may protect neurons from damage associated with neurodegenerative conditions.

- Analgesic Properties: Preliminary investigations indicate potential analgesic effects, which could be beneficial in pain management strategies .

- Modulation of Inflammatory Responses: There is evidence that this compound may influence inflammatory pathways, further supporting its role in pain relief and neuroprotection.

Data Table: Summary of Biological Activities

Case Studies

- Neuroprotective Study : A study conducted on rodent models indicated that administration of this compound resulted in significant neuroprotection against excitotoxicity induced by glutamate. This was measured through behavioral assessments and histological analyses showing reduced neuronal loss compared to control groups.

- Analgesic Effects : In a controlled trial involving inflammatory pain models, this compound demonstrated notable analgesic effects. The compound significantly decreased mechanical hyperalgesia and thermal sensitivity in treated animals compared to placebo controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.